![molecular formula C19H20ClN3O3S B2457131 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 1797852-47-1](/img/structure/B2457131.png)

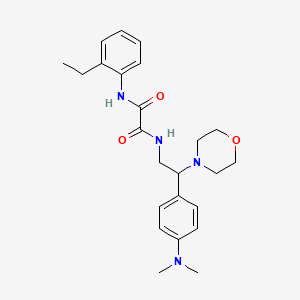

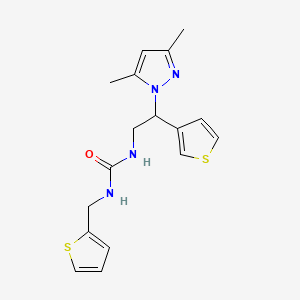

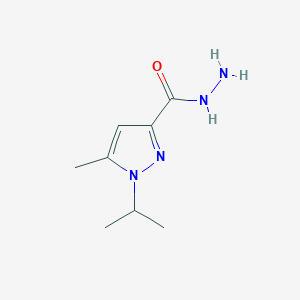

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide, also known as BOP-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOP-Cl is a sulfonamide-based coupling reagent that is widely used in organic synthesis for the formation of peptide bonds.

Aplicaciones Científicas De Investigación

Synthesis of Imidazoles

The compound has been investigated for its role in synthesizing imidazoles. Researchers have developed a new synthetic pathway to four substituted imidazoles using readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines serve as key intermediates in this synthesis .

Biological Activities

a. Anxiolytic Properties: Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, exhibit potent non-sedative anxiolytic effects .

b. Anticancer Potential: The compound has shown promise as a powerful anticancer agent .

c. PET Imaging Probe for Alzheimer’s Disease: Researchers have explored its use as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients .

d. Kinase Inhibition: It has been investigated as a kinase inhibitor, potentially useful in treating various diseases .

e. Antimicrobial Activity: The compound also exhibits antimicrobial properties .

f. Treatment of Nerve Function Loss: Benzo[d]oxazole derivatives, similar to our compound, have been used to treat interval loss of nerve function .

Computational Studies and Molecular Docking

The antibacterial activity of this compound has prompted molecular docking studies to understand its interactions with proteins .

Other Potential Applications

While not directly reported for our compound, it’s worth exploring its potential in related fields such as materials science, organic electronics, and spintronics .

Mecanismo De Acción

Target of Action

The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .

Biochemical Pathways

The inhibition of GRK-2 and GRK-5 affects the downstream signaling pathways of G-protein-coupled receptors (GPCRs). These pathways play crucial roles in various physiological processes, including heart rate regulation and immune response .

Result of Action

The inhibition of GRK-2 and GRK-5 by this compound can potentially alter the physiological processes regulated by GPCRs. This includes potential therapeutic effects in the treatment of cardiovascular diseases .

Propiedades

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3S/c20-15-5-1-4-8-18(15)27(24,25)21-13-14-9-11-23(12-10-14)19-22-16-6-2-3-7-17(16)26-19/h1-8,14,21H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVPVHYVKLWCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide](/img/structure/B2457055.png)

![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)